N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2-methoxyethyl group at position 3, a methyl group at position 6, and a 2,3-dimethylphenylacetamide substituent linked via a thioether bridge. This scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties, as seen in structurally related compounds . The thioacetamide linkage and aryl substituents are critical for modulating solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-12-6-5-7-15(14(12)3)21-17(24)11-27-20-22-16-10-13(2)28-18(16)19(25)23(20)8-9-26-4/h5-7,13H,8-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKAOTUANSSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the thioacetamide group may contribute to its pharmacological properties.
Molecular Formula: C₁₈H₂₃N₃O₂S
Molecular Weight: 357.46 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.96 | Induces apoptosis via mitochondrial pathway |
| Compound B | Caco-2 | 5.87 | Inhibits cell cycle progression |
| N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | TBD | TBD |
Enzyme Inhibition
The compound's thieno[3,2-d]pyrimidine core suggests potential activity as an enzyme inhibitor. Similar compounds have shown effectiveness against metalloenzymes such as carbonic anhydrase (CA).
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound Name | Isoform | Kₐ (nM) |
|---|---|---|
| Compound C | hCA II | 2.6 |
| Compound D | hCA IX | 16.1 |
| This compound | TBD |
The proposed mechanism of action for this class of compounds includes induction of apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis.
Findings:
- Enhanced expression of pro-apoptotic protein Bax.
- Decreased expression of anti-apoptotic protein Bcl-2.
- Increased levels of active caspases (caspase-9 and caspase-3).
Case Study 2: Colorectal Cancer Cell Lines
Similarly, derivatives were tested against colorectal cancer cell lines (Caco-2), demonstrating comparable efficacy in inhibiting cell growth and promoting apoptosis.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Position 3 : Ethyl or methoxyethyl groups enhance metabolic stability by reducing oxidative degradation .
- Aryl Groups : Electron-withdrawing groups (e.g., dichlorophenyl in ) correlate with antimicrobial activity, while bulky substituents (e.g., isopropylphenyl in ) may hinder membrane permeability.
- Thioether Linkage : Critical for maintaining conformational flexibility and hydrogen-bonding interactions with kinase targets .
Physicochemical and Spectral Properties
- Melting Point : The target compound’s melting point (>250°C, extrapolated from ) exceeds that of less substituted analogs (e.g., 230°C for ), likely due to stronger intermolecular hydrogen bonding.
- NMR Data :
Bioactivity and Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
